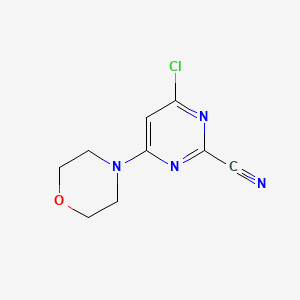
4-Chloro-6-morpholinopyrimidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-morpholinopyrimidine-2-carbonitrile is a chemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological activities. Pyrimidine derivatives are commonly found in DNA and RNA, making them crucial for various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-morpholinopyrimidine-2-carbonitrile typically involves the reaction of 4-chloropyrimidine-2-carbonitrile with morpholine. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction mixture is stirred at a low temperature (0–5°C) for a specific period to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-morpholinopyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-morpholinopyrimidine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-morpholinopyrimidine-2-carbonitrile is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes and receptors involved in DNA and RNA synthesis. The compound may inhibit specific enzymes or interfere with nucleic acid metabolism, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyrimidine-2-carbonitrile: Similar in structure but lacks the morpholine ring.
6-Morpholinopyrimidine-2-carbonitrile: Similar but lacks the chlorine atom.
Uniqueness
4-Chloro-6-morpholinopyrimidine-2-carbonitrile is unique due to the presence of both the chlorine atom and the morpholine ring, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C9H9ClN4O |
|---|---|
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
4-chloro-6-morpholin-4-ylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H9ClN4O/c10-7-5-9(13-8(6-11)12-7)14-1-3-15-4-2-14/h5H,1-4H2 |
InChI-Schlüssel |
ZLICBWNQVXJLPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=NC(=N2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















